2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Beschreibung
1.1 Chemical Identity and Structural Features
The compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (CAS RN: 1219558-67-4) is a heterocyclic hybrid molecule featuring three distinct pharmacophores:
- A pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 3,5-dimethylpyrazole moiety.
- An acetamide linker bridging the pyridazinone and a 1,3,4-thiadiazole ring.
- A (2Z)-5-(2-methylpropyl) substituent on the thiadiazole nitrogen .
Its molecular formula is C₂₁H₂₅N₇O₂S, with an average molecular mass of 439.54 g/mol. The structural complexity arises from the interplay of electron-rich (pyrazole) and electron-deficient (pyridazinone, thiadiazole) heterocycles, which may influence its physicochemical and biological properties .
Eigenschaften
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-10(2)7-15-19-20-17(27-15)18-14(25)9-23-16(26)6-5-13(22-23)24-12(4)8-11(3)21-24/h5-6,8,10H,7,9H2,1-4H3,(H,18,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQDXTUTESDJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pyridazinone Derivatives
Pyridazinone derivatives are widely studied for their diverse bioactivities. The target compound shares structural similarities with 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a–3h from ), which are synthesized via nucleophilic substitution at position 2 of the pyridazinone ring. Key differences include:
- Substituent Position: The target compound is substituted at position 3 of the pyridazinone, whereas derivatives like 3a–3h are modified at position 2.
Pyrazole-Containing Analogues
Pyrazole rings are common in agrochemicals and pharmaceuticals due to their hydrogen-bonding capacity. describes pyrazole-triazole hybrids (e.g., compound 8) synthesized via cyclocondensation.
Thiadiazole Derivatives
The 1,3,4-thiadiazole moiety in the target compound is structurally analogous to derivatives in , such as P-0042, which features a pyridazinone-pyrrolidine-thiadiazole architecture. Key distinctions include:
- Substituents : The target compound’s thiadiazole carries a (2Z)-5-(2-methylpropyl) group, whereas P-0042 has a cyclopropylacetamide. The bulky isobutyl group may influence lipophilicity (logP) and membrane permeability .
Spectroscopic Characterization
While NMR data for the target compound are unavailable, highlights the use of ¹H-NMR and ¹³C-NMR to resolve pyridazinone and glycoside structures. For the target compound, diagnostic signals would include:
- Pyridazinone carbonyl (δ ~160–170 ppm in ¹³C-NMR).
- Thiadiazole C=N (δ ~150–155 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
